acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
CAS No.: 147245-92-9
Cat. No.: VC21539145
Molecular Formula: C25H45N5O13
Molecular Weight: 623.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 147245-92-9 |
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Molecular Formula | C25H45N5O13 |
Molecular Weight | 623.7 g/mol |
IUPAC Name | acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid |
Standard InChI | InChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2.C2H4O2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6;1-2(3)4/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6);1H3,(H,3,4)/t8-;5-;3-;2-;/m0000./s1 |
Standard InChI Key | FHEAIOHRHQGZPC-KIWGSFCNSA-N |
Isomeric SMILES | C[C@@H](C(=O)O)N.CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N |
SMILES | CC(C(=O)O)N.CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N |
Canonical SMILES | CC(C(=O)O)N.CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N |
Boiling Point | 385.2ºC at 760mmHg |
Melting Point | N/A |
Chemical Composition and Structure
Glatiramer Acetate consists of a complex mixture of synthetic polypeptides containing four specific amino acids in their L-isomer forms, combined with acetic acid to form acetate salts . The compound's composition can be precisely defined by the molar fractions of its constituent amino acids.
Constituent Amino Acids
The four amino acids that constitute Glatiramer Acetate are:
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L-glutamic acid ((2S)-2-aminopentanedioic acid)
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L-alanine ((2S)-2-aminopropanoic acid)
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L-tyrosine ((2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid)
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L-lysine ((2S)-2,6-diaminohexanoic acid)
Molar Fraction and Composition
The molar fractions of the constituent amino acids in Glatiramer Acetate are strictly defined and controlled, as shown in Table 1:
Table 1: Molar Fraction Ranges of Amino Acids in Glatiramer Acetate
Amino Acid | Chemical Name | Molar Fraction Range | Average Molar Fraction |
---|---|---|---|
L-glutamic acid | (2S)-2-aminopentanedioic acid | 0.129-0.153 | 0.141 |
L-alanine | (2S)-2-aminopropanoic acid | 0.392-0.462 | 0.427 |
L-tyrosine | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | 0.086-0.100 | 0.095 |
L-lysine | (2S)-2,6-diaminohexanoic acid | 0.300-0.374 | 0.338 |
Synthesis and Manufacturing Process
The synthesis of Glatiramer Acetate follows a complex, multi-stage process that directly influences its final composition and therapeutic efficacy. Understanding this process is crucial to appreciating the compound's heterogeneous nature and distinctive attributes.
Polymerization Stage
The initial and most critical stage in Glatiramer Acetate synthesis involves the polymerization of N-carboxy-α-amino acid anhydrides (NCAs) of the four constituent amino acids . This reaction occurs in anhydrous dioxane, with diethylamine (DEA) serving as the polymerization initiator . The process begins with individual reactions of single NCAs with DEA, generating polymerization cores that subsequently elongate into polypeptide chains through further NCA incorporation .
The reaction scheme for the polymerization stage includes:
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Preparation of NCAs of L-alanine, L-tyrosine, γ-benzyl L-glutamate, and benzyloxycarbonyl L-lysine
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Initiation of polymerization by DEA
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Chain propagation through sequential addition of amino acid monomers
The relative reactivities of the four amino acid monomers significantly influence the final composition and sequence distribution in the resulting polypeptides . For example, alanine typically demonstrates higher reactivity with DEA compared to tyrosine, resulting in different proportions of these amino acids at polymer termini compared to their bulk representation .
Depolymerization and Deprotection
Following polymerization, the protected polypeptides undergo:
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Depolymerization in glacial acetic acid using hydrogen bromide
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Deprotection in aqueous piperidine to remove protecting groups from the amino acid side chains
These steps are crucial for generating the final mixture of polypeptides with the desired molecular weight distribution and amino acid accessibility.
Final Processing
The final stages of Glatiramer Acetate production involve:
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Dialysis to remove small molecular weight components
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Lyophilization to produce the final acetate salt of the copolymer
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Formulation of the pharmaceutical ingredient, typically with a mannitol solution
The manufacturing process is critical to the identity and efficacy of Glatiramer Acetate, as variations in process parameters can significantly alter the physicochemical characteristics and biological activity of the final product.
Physicochemical Properties
Glatiramer Acetate possesses distinctive physicochemical properties that reflect its complex, heterogeneous nature and contribute to its therapeutic activity.
Molecular Weight Distribution
One of the defining characteristics of Glatiramer Acetate is its highly disperse molecular mass distribution, ranging from approximately 3 kDa to 45 kDa, with a mass-average molar mass mean (Mw) of approximately 10.5 kDa . This polydispersity results from the random nature of the polymerization and depolymerization processes.
Electric Charge Distribution
The compound exhibits a highly disperse electric charge distribution, ranging from approximately 1 to more than 60 elementary charges (e), with a mean net positive charge of about 48(e) . This charge heterogeneity arises from the varying proportions and arrangements of acidic (glutamic acid) and basic (lysine) amino acids within the polypeptide chains.
Terminal Amino Acid Composition
Analysis of the N-terminal and C-terminal amino acid compositions reveals distinctive patterns that reflect the non-random aspects of Glatiramer Acetate synthesis . The prevalence of alanine in terminal positions exceeds its proportion in the bulk polymer (>0.5 vs 0.43), indicating a preference for peptide bond cleavage at this amino acid during depolymerization . Conversely, the abundance of C-terminal glutamic acid is lower than its bulk proportion (≈0.05 vs 0.14), suggesting a bias against cleavage that creates C-terminal glutamic acid residues .
Physical Properties
Table 2: Physical and Chemical Properties of Glatiramer Acetate
Property | Value |
---|---|
Molecular Formula | C25H45N5O13 (representative unit) |
Molecular Weight | 623.7 g/mol (representative unit) |
Average Molecular Weight | 5,000-9,000 daltons (polymer) |
Hydrogen Bond Donor Count | 12 |
Hydrogen Bond Acceptor Count | 18 |
Rotatable Bond Count | 13 |
Topological Polar Surface Area | 374 Ų |
Physical Form | White to off-white lyophilized powder |
Solubility | Highly soluble in water |
Charge State (pH 7.4) | Net positive |
Mechanism of Action
Despite decades of clinical use, the precise mechanisms by which Glatiramer Acetate exerts its therapeutic effects in multiple sclerosis remain incompletely understood. Current evidence suggests several potential modes of action:
Immunomodulatory Effects
Glatiramer Acetate demonstrates significant immunomodulatory properties that contribute to its efficacy in multiple sclerosis treatment . These include:
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Shifting the balance of T-helper cells from pro-inflammatory Th1 to anti-inflammatory Th2 phenotypes
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Inducing glatiramer-specific regulatory T cells that migrate to the central nervous system
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Modulating antigen-presenting cell function and cytokine production
MHC Class II Interactions
Research indicates that Glatiramer Acetate binds to MHC class II antigen DRB1*1 (HLA-DRB1) , competing with myelin antigens for presentation to T cells. This competition may prevent the activation of myelin-reactive T cells, thereby reducing the autoimmune response characteristic of multiple sclerosis.
Signaling Pathway Interactions
Glatiramer Acetate influences multiple signaling pathways relevant to immune function, including:
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TCR signaling in naïve cells
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IL12-mediated signaling events
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CXCR4-mediated signaling events
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Phosphorylation of CD3 and TCR zeta chains
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Translocation of ZAP-70 to immunological synapse
These interactions collectively contribute to modulation of immune responses involved in MS pathophysiology.
Therapeutic Applications and Clinical Use
Approved Indications
Glatiramer Acetate is primarily indicated for the treatment of relapsing-remitting multiple sclerosis (RRMS) . It has demonstrated efficacy in:
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Reducing the frequency of relapses
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Delaying the onset of clinically definite MS in patients with a first clinical episode
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Reducing the accumulation of new lesions on magnetic resonance imaging (MRI)
Dosage Forms and Administration
Glatiramer Acetate is available in two primary dosage forms:
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20 mg/ml solution for daily subcutaneous injection
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40 mg/ml solution for three-times-weekly subcutaneous injection
Both formulations are typically supplied as pre-filled syringes for patient administration.
Position in Treatment Guidelines
Glatiramer Acetate is recognized as a first-line disease-modifying therapy for RRMS, alongside interferon beta, teriflunomide, and dimethyl fumarate . Its favorable safety profile, established efficacy, and suitability for long-term use have secured its position in treatment algorithms for multiple sclerosis management.
Research Findings and Clinical Evidence
Equivalence Studies
Research has demonstrated the equivalence of generic formulations of Glatiramer Acetate to the reference product Copaxone® using the FDA's criteria for active pharmaceutical ingredient sameness . These criteria assess:
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Equivalence of fundamental reaction schemes
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Sameness of physicochemical properties
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Equivalence of structural signatures
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Equivalence in biological assays
Studies comparing Mylan's glatiramer acetate (MGA) to Copaxone® have shown equivalence across all these parameters, supporting the approval of generic formulations .
Process Signatures and Quality Attributes
Distinctive "process signatures" in Glatiramer Acetate arise from its manufacturing process and contribute to its identity and biological activity . These include:
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The impact of critical process parameters on amino acid precursor reactivity
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Reaction initiation and polymerization velocities
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Peptide solubility, susceptibility to hydrolysis, and size-exclusion properties
Research has correlated these attributes with specific immunological and toxicological profiles, revealing that Glatiramer Acetate possesses a unique repertoire of active constituents (epitopes) responsible for its immunological responses .
Clinical Trial Results
Table 3: Key Clinical Trials of Glatiramer Acetate
Study | Design | Population | Primary Outcome | Results |
---|---|---|---|---|
Johnson et al. (1995) | Randomized, double-blind, placebo-controlled | 251 RRMS patients | Relapse rate | 29% reduction in relapse rate vs. placebo |
Comi et al. (2001) | Randomized, double-blind, placebo-controlled | 239 patients with CIS | Time to second clinical event | 45% reduction in risk of developing clinically definite MS |
GALA Study (2013) | Randomized, double-blind, placebo-controlled | 1,404 RRMS patients | Annualized relapse rate | 34% reduction with 40mg three times weekly vs. placebo |
GLACIER Study (2015) | Randomized, open-label | 209 RRMS patients | Injection-related adverse events | 50% reduction with 40mg three times weekly vs. 20mg daily |
CIS = Clinically Isolated Syndrome
Source: Data compiled from clinical literature
These clinical trials have consistently demonstrated significant reductions in relapse rates and disease progression, supporting the established role of Glatiramer Acetate in MS treatment.
Process Signatures in Glatiramer Acetate
The concept of "process signatures" is particularly relevant to understanding Glatiramer Acetate, as its heterogeneous nature means that its identity and activity are defined by attributes imparted by its manufacturing process rather than a single molecular structure.
DEA-Related Attributes
The relative proportions of DEA-adducted amino acids serve as an important process signature for evaluating Glatiramer Acetate . These proportions reflect the relative reactivities of the amino acid monomers during polymerization and illustrate the non-random aspects of Glatiramer Acetate synthesis.
Research has shown that the mole fraction of alanine-DEA in Copaxone® is approximately 0.65, whereas that of tyrosine-DEA is approximately 0.04 . These proportions differ significantly from the relative amounts of these amino acids in the bulk polymer (approximately 0.43 and 0.09, respectively), reflecting the higher reactivity of alanine with DEA compared to tyrosine .
Polymerization Characteristics
The propagation process during polymerization is governed by the relative amount of each NCA and its differential reaction kinetics against the growing polymer chains . This behavior, known as "propagational shift," emphasizes the importance of specific NCAs molar ratio, order of addition, and molar concentration in determining the characteristics of the final product .
Research has demonstrated that altering the order of addition of NCAs during polymerization, even while maintaining the global NCAs molar ratio, can result in modified heterogeneity profiles of molecular mass, charge, and hydrophobicity, ultimately leading to loss of Glatiramer Acetate identity .
Future Perspectives and Research Directions
As research on Glatiramer Acetate continues, several areas of investigation hold promise for enhancing our understanding and application of this important compound:
Mechanism Elucidation
Despite decades of clinical use, the precise mechanisms by which Glatiramer Acetate exerts its therapeutic effects remain incompletely understood. Ongoing research into its interactions with immune system components, particularly its effects on T-cell populations, antigen presentation, and cytokine networks, may provide valuable insights that could inform the development of next-generation therapies.
Process Optimization
Further refinement of manufacturing processes may yield Glatiramer Acetate formulations with enhanced efficacy or improved safety profiles. Understanding the relationship between process parameters and product attributes is essential to this effort.
Expanded Applications
While Glatiramer Acetate is primarily used in multiple sclerosis treatment, investigation of its potential utility in other autoimmune or inflammatory conditions represents an area of potential future development. Its established immunomodulatory properties may prove beneficial in conditions with similar pathophysiological mechanisms.
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